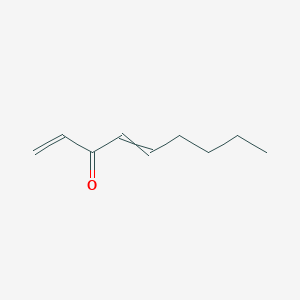

Nona-1,4-dien-3-one

Description

Structure

3D Structure

Properties

CAS No. |

84118-55-8 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

nona-1,4-dien-3-one |

InChI |

InChI=1S/C9H14O/c1-3-5-6-7-8-9(10)4-2/h4,7-8H,2-3,5-6H2,1H3 |

InChI Key |

MOVXKMSUOMAUMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CC(=O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Potential Biological Activity of (4E)-nona-1,4-dien-3-one

Disclaimer: (4E)-nona-1,4-dien-3-one is not a well-documented compound in scientific literature. Therefore, this guide provides predicted properties and potential experimental protocols based on the established chemistry of analogous α,β-unsaturated ketones and dienones. All quantitative data, experimental procedures, and biological activities are predictive and require experimental validation.

This technical guide offers a comprehensive overview of the predicted chemical properties, potential synthetic routes, spectroscopic characterization, and possible biological activities of (4E)-nona-1,4-dien-3-one. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemistry and potential applications of novel dienone structures.

Core Chemical Properties

(4E)-nona-1,4-dien-3-one is an α,β-unsaturated ketone with a conjugated system formed by a carbon-carbon double bond and a carbonyl group. This conjugation significantly influences its chemical reactivity, making the β-carbon susceptible to nucleophilic attack in what is known as a Michael addition or conjugate addition.[1] The structure also contains an isolated double bond, which would be expected to react similarly to a simple alkene.

Table 1: Predicted Physicochemical Properties of (4E)-nona-1,4-dien-3-one

| Property | Predicted Value |

| Molecular Formula | C₉H₁₄O |

| Molecular Weight | 138.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Estimated 180-200 °C |

| Melting Point | Not Applicable (likely liquid at STP) |

| Density | ~0.9 g/mL |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol (B145695), acetone, dichloromethane) |

| IUPAC Name | (4E)-Nona-1,4-dien-3-one |

Proposed Synthesis Protocol: Directed Aldol (B89426) Condensation

A common and effective method for synthesizing α,β-unsaturated ketones is the aldol condensation.[2][3][4] A plausible route to (4E)-nona-1,4-dien-3-one is the directed aldol condensation between propanal and hex-2-enal, followed by dehydration.

Experimental Protocol:

-

Reaction Setup: To a solution of hex-2-enal (1.0 eq) in a suitable solvent such as ethanol or a mixture of THF and water, is added a catalytic amount of a base (e.g., 10% aqueous sodium hydroxide). The mixture is cooled to 0-5 °C in an ice bath.

-

Aldol Addition: Propanal (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature below 10 °C. The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

-

Dehydration: Upon completion of the addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours to facilitate the dehydration of the intermediate aldol adduct.

-

Workup: The reaction is quenched by the addition of a dilute acid (e.g., 1 M HCl) until the solution is neutral. The mixture is then transferred to a separatory funnel and extracted with an organic solvent such as diethyl ether or ethyl acetate (B1210297).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate to yield the pure (4E)-nona-1,4-dien-3-one.

Caption: Proposed workflow for the synthesis of (4E)-nona-1,4-dien-3-one.

Spectroscopic Characterization

The structure of (4E)-nona-1,4-dien-3-one can be confirmed using a combination of spectroscopic methods.[5][6][7]

Table 2: Predicted Spectroscopic Data for (4E)-nona-1,4-dien-3-one

| Technique | Expected Features |

| ¹H NMR | - Signals in the olefinic region (δ 5.5-7.0 ppm) corresponding to the protons of the two double bonds. The coupling constants will be indicative of the E-configuration of the conjugated double bond. - A triplet at ~2.2-2.5 ppm for the methylene (B1212753) group adjacent to the isolated double bond. - A multiplet at ~1.4-1.6 ppm for the other methylene group. - A triplet at ~0.9 ppm for the terminal methyl group. |

| ¹³C NMR | - A signal for the carbonyl carbon at ~198-205 ppm. - Four signals in the olefinic region (~120-150 ppm). - Signals for the aliphatic carbons between 10-40 ppm. |

| Infrared (IR) | - A strong absorption band for the C=O stretch of the conjugated ketone at ~1660-1685 cm⁻¹. - C=C stretching bands at ~1600-1650 cm⁻¹. - C-H stretching bands for sp² and sp³ hybridized carbons just above and below 3000 cm⁻¹, respectively. |

| Mass Spec. (MS) | - A molecular ion peak (M⁺) at m/z = 138. - Fragmentation patterns corresponding to the loss of alkyl and acyl fragments. |

Potential Biological Activity and Signaling Pathways

Dienone compounds, particularly those with a 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore, have been shown to possess a range of biological activities, including antitumor, anti-inflammatory, and antiparasitic effects.[8][9] A common mechanism of action for these compounds is the inhibition of the ubiquitin-proteasome system (UPS), which is crucial for the viability of cancer cells.[9]

Given its dienone structure, (4E)-nona-1,4-dien-3-one could potentially interact with cellular nucleophiles, such as cysteine residues in proteins, leading to the modulation of various signaling pathways. One such pathway is the NF-κB signaling cascade, which is often dysregulated in inflammatory diseases and cancer. Inhibition of the proteasome would lead to the accumulation of ubiquitinated proteins, inducing endoplasmic reticulum (ER) stress and ultimately apoptosis in cancer cells.

Caption: Potential mechanism of action via proteasome inhibition.

References

- 1. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 2. uomosul.edu.iq [uomosul.edu.iq]

- 3. Alpha Beta Unsaturated Ketone: Formation & Reduction - Lesson | Study.com [study.com]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. web.uvic.ca [web.uvic.ca]

- 8. Dienone Compounds: Targets and Pharmacological Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Nona-1,4-dien-3-one

Proposed Structure and Physicochemical Properties

Nona-1,4-dien-3-one is an unsaturated ketone with the molecular formula C₉H₁₄O. The proposed structure features a nine-carbon chain with a ketone at the C-3 position, and two double bonds at the C-1 and C-4 positions. The conjugation of the C-4 double bond with the carbonyl group is a key structural feature that influences its spectroscopic properties.

Molecular Structure:

A summary of the predicted and calculated physicochemical properties is provided in Table 1.

| Property | Value |

| Molecular Formula | C₉H₁₄O |

| Molecular Weight | 138.21 g/mol |

| Exact Mass | 138.1045 u |

| Isomeric SMILES | CCCCC=CC(=O)C=C |

| InChI | InChI=1S/C9H14O/c1-2-6-8-9(10)7-5-4-3/h2,6-7H,1,3-5H2/b8-6+ |

Predicted Spectroscopic Data for Structure Confirmation

The following sections detail the predicted spectroscopic data that would be expected from the analysis of this compound. These predictions are foundational for confirming the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the vinylic, allylic, and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the anisotropic effects of the double bonds.

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| H-1 | 5.9 - 6.1 | dd | 1H |

| H-1' | 6.2 - 6.4 | dd | 1H |

| H-2 | 6.8 - 7.0 | dd | 1H |

| H-4 | 6.1 - 6.3 | dt | 1H |

| H-5 | 6.9 - 7.1 | m | 1H |

| H-6 | 2.2 - 2.4 | q | 2H |

| H-7 | 1.4 - 1.6 | sextet | 2H |

| H-8 | 0.9 - 1.0 | t | 3H |

| H-9 | 0.9 - 1.0 | t | 3H |

2.1.2 ¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon, followed by signals for the sp² hybridized carbons of the double bonds, and upfield signals for the sp³ hybridized aliphatic carbons.

| Carbon(s) | Predicted Chemical Shift (ppm) |

| C-1 | 128 - 132 |

| C-2 | 135 - 139 |

| C-3 | 198 - 202 |

| C-4 | 130 - 134 |

| C-5 | 148 - 152 |

| C-6 | 32 - 36 |

| C-7 | 28 - 32 |

| C-8 | 21 - 25 |

| C-9 | 13 - 15 |

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

| Functional Group | Predicted Absorption (cm⁻¹) |

| C=O (conjugated ketone) | 1670 - 1690 (strong) |

| C=C (alkene) | 1620 - 1650 (medium) |

| =C-H (vinylic) | 3010 - 3095 (medium) |

| C-H (aliphatic) | 2850 - 3000 (medium-strong) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern, which can be used to deduce the structure.

| Analysis | Predicted Result |

| Molecular Ion (M⁺) | m/z 138 |

| Key Fragmentation Pathways | Alpha-cleavage at C2-C3 and C3-C4 bonds, McLafferty rearrangement. |

| Major Fragment Ions (predicted) | m/z 109, 83, 55 |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1 Sample Preparation [1][2][3]

-

Weigh approximately 5-10 mg of the purified this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

3.1.2 Data Acquisition [4][5][6][7]

-

The NMR spectra should be acquired on a 400 MHz or higher field spectrometer.

-

For ¹H NMR, acquire the spectrum with a spectral width of 0-12 ppm, a pulse angle of 30-45 degrees, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient.

-

For ¹³C NMR, acquire the spectrum with a spectral width of 0-220 ppm, using a proton-decoupled pulse sequence. An acquisition time of 1-2 seconds and a relaxation delay of 2 seconds are recommended. Several hundred to several thousand scans may be necessary to achieve an adequate signal-to-noise ratio.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

3.2.1 Sample Preparation [8][9][10][11][12]

-

For a neat liquid sample, place a single drop of this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Alternatively, for Attenuated Total Reflectance (ATR) IR, place a drop of the sample directly onto the ATR crystal.

3.2.2 Data Acquisition [8][9][10][11][12]

-

Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty sample holder or clean ATR crystal.

-

Place the prepared sample in the instrument's sample compartment.

-

Scan the sample over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

3.3.1 Sample Preparation [13][14][15][16][17]

-

Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

3.3.2 Data Acquisition [13][14][15][16][17]

-

Introduce the sample into the mass spectrometer via direct infusion or through a gas or liquid chromatography system.

-

For Electron Ionization (EI), use a standard electron energy of 70 eV.

-

For Electrospray Ionization (ESI), optimize the spray voltage and other source parameters to achieve a stable signal.

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-500.

-

High-resolution mass spectrometry (HRMS) should be performed to confirm the elemental composition of the molecular ion and key fragments.

Visualized Workflows and Relationships

General Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for elucidating the structure of an unknown compound like this compound.

Structural Fragment Correlation for this compound

This diagram shows the logical relationships between the predicted spectroscopic data and the structural fragments of this compound.

References

- 1. How To [chem.rochester.edu]

- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. commons.ggc.edu [commons.ggc.edu]

- 6. chem.uiowa.edu [chem.uiowa.edu]

- 7. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 8. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]

- 9. forensicresources.org [forensicresources.org]

- 10. measurlabs.com [measurlabs.com]

- 11. mmrc.caltech.edu [mmrc.caltech.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 14. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. organomation.com [organomation.com]

- 17. acdlabs.com [acdlabs.com]

Nona-1,4-dien-3-one: A Review of its Natural Occurrence and Isolation

A comprehensive review of scientific literature and chemical databases reveals no documented evidence of nona-1,4-dien-3-one as a naturally occurring compound. Consequently, there are no established protocols for its isolation from natural sources or known biological signaling pathways in which it participates.

While the user's request is for an in-depth technical guide on this compound, extensive searches have failed to identify this specific molecule as a known natural product in plants, insects, or marine life. Scientific databases and research articles on volatile organic compounds from various natural origins do not list this compound.

This suggests two possibilities:

-

The compound is not a natural product: this compound may be a synthetic compound or a theoretical structure that has not been identified from any natural source to date.

-

Alternative Nomenclature: The compound might be known under a different, more common or trivial name that is not indexed under the systematic name "this compound."

In the absence of any data on the natural occurrence of this specific ketone, it is not possible to provide the requested in-depth technical guide, including tables of quantitative data, detailed experimental protocols for isolation, or diagrams of signaling pathways.

Researchers, scientists, and drug development professionals interested in unsaturated ketones from natural sources may find it valuable to investigate structurally similar and well-documented compounds. For instance, various other unsaturated ketones have been isolated from natural sources and are known to have biological activity. These include, but are not limited to, certain octenone and nonenone derivatives found in marine algae and as insect pheromones.

Should a corrected or alternative name for this compound be available, or if the interest lies in a class of similar compounds, a more targeted and informative guide could be developed. Without further information or clarification, a detailed report on this compound as a natural product cannot be constructed.

A Technical Guide to Nona-1,4-dien-3-one: Properties, Synthesis, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nona-1,4-dien-3-one is an organic compound with the IUPAC name This compound and a Chemical Abstracts Service (CAS) registry number of 84118-55-8 . As a member of the dienone family, it possesses a reactive pharmacophore that suggests potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and explores its potential biological activities based on the known characteristics of related dienone compounds. Due to the limited availability of specific experimental data for this compound, this document also serves as a foundational resource to guide future research and experimentation.

Chemical and Physical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Data Source/Method |

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Number | 84118-55-8 | Chemical Abstracts Service |

| Molecular Formula | C₉H₁₄O | - |

| Molecular Weight | 138.21 g/mol | - |

| Appearance | Colorless to pale yellow liquid (predicted) | General properties of similar ketones |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Soluble in organic solvents; sparingly soluble in water (predicted) | General properties of similar ketones |

Plausible Synthesis Protocol

A common and effective method for the synthesis of α,β-unsaturated ketones is through an aldol (B89426) condensation reaction. A plausible synthetic route for this compound would involve the condensation of propanal and 3-hexenal (B1207279), followed by dehydration.

Experimental Protocol: Synthesis of this compound via Aldol Condensation

-

Reaction Setup: To a stirred solution of 3-hexenal (1 equivalent) in ethanol (B145695) in a round-bottom flask, add an aqueous solution of sodium hydroxide (B78521) (1.1 equivalents) dropwise at 0°C.

-

Aldol Addition: After the addition of the base, add propanal (1 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Condensation: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, neutralize the reaction mixture with a dilute solution of hydrochloric acid.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.

Caption: Plausible synthesis of this compound via aldol condensation.

Potential Biological Activities and Signaling Pathways

While direct biological studies on this compound are lacking, the broader class of dienone compounds is known to exhibit a range of pharmacological effects, including anti-inflammatory, antiviral, and antiparasitic activities.[1][2] A significant body of research highlights the cytotoxic effects of dienones on tumor cells, often with a degree of selectivity over non-transformed cells.[1][2]

A common mechanism of action for many dienone compounds is the targeting of the ubiquitin-proteasome system (UPS), which is crucial for the viability of cancer cells.[2] By inhibiting the proteasome, these compounds can induce apoptosis in cancer cells.

Caption: Generalized signaling pathway for dienone compounds.

Future Research Directions

The structural features of this compound make it an intriguing candidate for further investigation. Future research should focus on:

-

Definitive Synthesis and Characterization: Developing and optimizing a reliable synthetic route and fully characterizing the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry).

-

Biological Screening: Evaluating the cytotoxic, anti-inflammatory, and antimicrobial properties of this compound in various cell-based assays.

-

Mechanism of Action Studies: If biological activity is observed, elucidating the specific molecular targets and signaling pathways affected by the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the relationship between its chemical structure and biological activity.

Conclusion

This compound represents an under-explored molecule within the pharmacologically relevant class of dienones. This guide provides a foundational framework for initiating research into its chemical synthesis and biological properties. The insights from studies on related dienone compounds suggest that this compound could be a valuable lead compound for the development of new therapeutic agents. Further experimental investigation is warranted to unlock its full potential.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Reactivity of Alpha-Beta Unsaturated Vinyl Ketones

Alpha-beta (α,β)-unsaturated vinyl ketones are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond. This conjugated system, with the general structure (O=CR)−Cα=Cβ−R, imparts unique electronic properties and a diverse range of reactivity, making these compounds highly valuable synthons in organic chemistry and privileged structures in medicinal chemistry. Their electrophilic nature at both the carbonyl carbon and the β-carbon allows for a variety of chemical transformations.[1][2]

The inherent reactivity of the α,β-unsaturated carbonyl moiety makes these compounds susceptible to nucleophilic attack at the β-carbon through a process known as conjugate or Michael addition.[1] This reactivity is central to their utility in forming new carbon-carbon and carbon-heteroatom bonds. Furthermore, their electron-deficient alkene component makes them excellent dienophiles in Diels-Alder reactions, providing a powerful tool for the construction of six-membered ring systems.[3][4]

In biological contexts, the electrophilic nature of α,β-unsaturated ketones underpins their mechanism of action. They can act as covalent modifiers of biological nucleophiles, such as the cysteine residues in proteins, leading to the modulation of enzyme activity and signaling pathways.[5][6] This has led to their exploration as covalent inhibitors in drug development, targeting various diseases, including cancer and viral infections.[7][8] This guide provides a comprehensive overview of the synthesis, reactivity, and biological significance of α,β-unsaturated vinyl ketones, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Reactivity and Synthetic Applications

The dual electrophilicity of α,β-unsaturated vinyl ketones is the cornerstone of their chemical behavior. Nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). While strong, hard nucleophiles may favor 1,2-addition, the majority of synthetically useful reactions involve the thermodynamically favored 1,4-addition pathway, a reaction widely known as the Michael addition.[9]

Michael Addition (1,4-Conjugate Addition)

The Michael reaction is one of the most important C-C bond-forming reactions in organic synthesis. It involves the addition of a nucleophile (the Michael donor), typically a stabilized enolate or other soft nucleophile, to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor).[9]

Mechanism: The reaction is typically base-catalyzed, where the base abstracts a proton from the donor to generate a nucleophilic enolate. This enolate then attacks the β-carbon of the vinyl ketone, forming a new C-C bond and a resulting enolate intermediate, which is subsequently protonated to yield the final 1,5-dicarbonyl product.[9][10]

Key Nucleophiles (Michael Donors):

-

Carbon Nucleophiles: β-ketoesters, malonates, β-cyanoesters, organocuprates, and enamines.[9]

-

Heteroatom Nucleophiles: Amines, thiols, alcohols, and water.[9]

The development of asymmetric Michael additions has been a significant focus, with chiral catalysts enabling the synthesis of enantiomerically enriched products. Chiral amines, for instance, have been shown to catalyze the direct enantioselective Michael addition of aldehydes to vinyl ketones with high yields and enantioselectivities.[11][12]

Diels-Alder Reaction ([4+2] Cycloaddition)

α,β-Unsaturated ketones are effective dienophiles in Diels-Alder reactions due to the electron-withdrawing nature of the carbonyl group, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the alkene. This reaction provides a powerful and stereoselective method for constructing six-membered rings.[3][4]

Mechanism: The reaction is a concerted pericyclic process involving the [4π+2π] cycloaddition of a conjugated diene and a dienophile. The reaction typically proceeds with high regio- and stereoselectivity. The use of Lewis acids or organocatalysts can significantly accelerate the reaction and control the stereochemical outcome.[3][13] For instance, catalytic asymmetric Diels-Alder reactions have been developed using chiral amines to activate simple ketone dienophiles, affording complex carbocycles in high enantiomeric excess.[3]

Biological Significance and Role in Drug Development

The reactivity of α,β-unsaturated ketones as Michael acceptors is not limited to synthetic chemistry; it is also a key feature of their biological activity. These compounds are known to covalently bind to nucleophilic residues in proteins, most notably the thiol group of cysteine.[5][6] This irreversible modification can alter protein structure and function, thereby modulating cellular processes.

Mechanism of Covalent Inhibition

Many α,β-unsaturated ketone-containing drugs function as targeted covalent inhibitors. They typically bind non-covalently to the active site of a target enzyme, positioning the reactive vinyl ketone moiety in proximity to a nucleophilic amino acid residue (e.g., Cys). This is followed by a covalent, irreversible Michael addition reaction, which permanently blocks the enzyme's activity.

Targeting the PI3K-Akt Signaling Pathway

Methyl vinyl ketone (MVK), a prominent reactive carbonyl species found in environmental pollutants like cigarette smoke, has been shown to suppress the PI3K-Akt signaling pathway.[5] This pathway is crucial for regulating cellular homeostasis, including proliferation and metabolism. MVK acts by covalently modifying the p85 subunit of PI3K at Cys656, which inhibits the interaction between PI3K and upstream receptor tyrosine kinases (RTKs), thereby downregulating the entire signaling cascade.[5]

Inhibitors of SARS-CoV-2 Main Protease (Mpro)

In the context of drug development, peptide-based vinyl ketones have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[7] These inhibitors are designed to fit into the active site of Mpro, where the vinyl ketone "warhead" forms a covalent bond with the catalytic Cys145 residue. This mechanism leads to potent, irreversible inhibition of the protease.[7]

Quantitative Data Summary

The following tables summarize quantitative data from selected studies on the reactivity and biological activity of α,β-unsaturated vinyl ketones.

Table 1: Asymmetric Michael Addition of Aldehydes to Methyl Vinyl Ketone (MVK)

| Aldehyde | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Propanal | (S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine | 75 | 92 | [11] |

| Butanal | (S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine | 80 | 93 | [11] |

| Hexanal | (S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine | 85 | 94 |[11] |

Table 2: Asymmetric Diels-Alder Reaction of Dienes with Vinyl Ketones

| Diene | Dienophile | Catalyst | Yield (%) | Endo:Exo Ratio | ee (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Amino-3-methyl-1,3-butadiene | Ethyl Vinyl Ketone | Chiral Amine 5 | 91 | >100:1 | 98 | [3] |

| 1-(Cyclohexen-1-yl)pyrrolidine | Methyl Vinyl Ketone | Chiral Amine 5 | 86 | >25:1 | 90 | [3] |

| Danishefsky's Diene | Aryl Vinyl Ketone | Cu(II)-Chiral Ligand | >99 | >99:1 (endo) | >99 |[14] |

Table 3: Inhibition of SARS-CoV-2 Mpro by Peptide-Based Vinyl Methyl Ketones

| Inhibitor ID | P2 Residue | Ki (μM) | Antiviral EC50 (μM) | Reference |

|---|---|---|---|---|

| SPR38 | Cyclohexylalanine (Cha) | 0.40 | 10.7 | [7] |

| SPR39 | Norleucine (Nle) | 0.23 | 7.5 | [7] |

| SPR41 | tert-Butylalanine (Tba) | 0.17 | 5.2 |[7] |

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Michael Addition of an Aldehyde to Methyl Vinyl Ketone

This protocol is adapted from the direct enantioselective Michael addition catalyzed by chiral amines.[11]

Materials:

-

Chiral amine catalyst: (S)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine

-

Aldehyde (e.g., hexanal)

-

Methyl vinyl ketone (MVK)

-

Solvent: Dichloromethane (B109758) (CH2Cl2), anhydrous

-

Inert gas: Nitrogen or Argon

-

Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, syringes)

-

Quenching solution: Saturated aqueous NH4Cl

-

Extraction solvent: Diethyl ether

-

Drying agent: Anhydrous MgSO4

-

Purification: Silica (B1680970) gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the chiral amine catalyst (0.1 mmol, 10 mol%).

-

Add anhydrous dichloromethane (2.0 mL) and cool the solution to 0 °C in an ice bath.

-

Add the aldehyde (1.0 mmol, 1.0 equiv) to the stirred solution.

-

After 10 minutes of stirring, add methyl vinyl ketone (2.0 mmol, 2.0 equiv) dropwise via syringe.

-

Allow the reaction to stir at 0 °C and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion (typically 12-24 hours), quench the reaction by adding saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the optically active 5-keto aldehyde.

-

Analyze the product by NMR and determine the enantiomeric excess by chiral HPLC or GC.

Protocol 2: In Vitro Inhibition Assay of PI3K Activity

This protocol is a representative method based on the investigation of MVK's effect on PI3K signaling.[5]

Materials:

-

Recombinant human PI3K (p110α/p85α)

-

Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

-

ATP, [γ-32P]ATP

-

Methyl vinyl ketone (MVK)

-

Positive control inhibitor: Wortmannin

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

Lipid vesicles containing PIP2

-

Stopping solution: 1 N HCl

-

Extraction solvent: Chloroform/methanol (1:1)

-

Scintillation counter and vials

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, lipid vesicles with PIP2, and the PI3K enzyme in a microcentrifuge tube.

-

Add varying concentrations of MVK (or Wortmannin/vehicle control) to the reaction tubes and pre-incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.

-

Incubate the reaction at 30 °C for 20 minutes with gentle agitation.

-

Stop the reaction by adding 1 N HCl.

-

Extract the radiolabeled lipid product (PIP3) by adding a chloroform/methanol mixture, vortexing, and centrifuging to separate the phases.

-

Carefully transfer a sample of the lower organic phase containing the 32P-labeled PIP3 into a scintillation vial.

-

Evaporate the solvent and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of PI3K activity relative to the vehicle control for each MVK concentration to determine the dose-response effect.

Mandatory Visualizations

Caption: General reactivity pathways for α,β-unsaturated vinyl ketones.

Caption: Workflow for a catalyzed asymmetric Michael addition experiment.

References

- 1. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. researchgate.net [researchgate.net]

- 5. Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Structure-based lead optimization of peptide-based vinyl methyl ketones as SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Direct enantioselective Michael addition of aldehydes to vinyl ketones catalyzed by chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Catalytic asymmetric Diels–Alder reactions involving aryl vinyl ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Enigmatic Nonadienones: A Technical Guide to Their Discovery, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonadienone compounds, unsaturated nine-carbon ketones, represent a class of molecules with largely unexplored potential in medicinal chemistry and drug development. While their corresponding aldehydes and alcohols, nonadienals and nonadienols, are well-documented as potent aroma and flavor compounds, the history and biological activity of nonadienones remain comparatively obscure. This technical guide provides a comprehensive overview of the discovery and history of the closely related C9 dienyl compounds, details their synthesis, and extrapolates the preparation of nonadienones. Furthermore, it explores the potential biological activities and mechanisms of action of nonadienones by drawing parallels with the broader class of dienone-containing molecules, which have shown promise as cytotoxic and anti-inflammatory agents. This document aims to serve as a foundational resource for researchers interested in the untapped therapeutic potential of this chemical class.

Discovery and History: A Tale of Fragrance and Flavor

The story of nonadienone-related compounds begins not with the ketones themselves, but with their alcohol and aldehyde counterparts. The discovery of these C9 unsaturated compounds is intrinsically linked to the study of natural scents, particularly those of violet leaves and cucumbers.

In 1935, the Swiss chemist Leopold Ružička first identified (2E,6Z)-nonadien-1-ol as a key constituent of violet leaf absolute.[1] This discovery was a significant step in understanding the chemical basis of floral fragrances. A few years later, in 1938, Takei successfully synthesized this "violet leaf alcohol" from "leaf alcohol" ((Z)-3-hexen-1-ol) and also isolated it from cucumbers in 1939.[1] The definitive structure of (2E,6Z)-nonadien-1-ol was later confirmed by Seidel in 1944.[1]

These early discoveries paved the way for the commercial production of various nonadienol and nonadienal isomers, which are now widely used in the flavor and fragrance industry to impart fresh, green, and cucumber-like notes.[1][2] The history of the corresponding ketones, the nonadienones, is not as clearly documented, suggesting they are not significant contributors to these natural aromas and have been of less commercial interest. Their exploration is therefore more recent and driven by scientific curiosity and the search for novel bioactive molecules.

Synthesis of Nonadienone Compounds

The synthesis of nonadienones can be logically approached through the oxidation of their corresponding and more readily available alcohol precursors, the nonadienols. The synthesis of these precursors is well-established.

Synthesis of Nonadienol Precursors

A common route to (2E,6Z)-nonadien-1-ol starts from (Z)-3-hexen-1-ol. This starting material is first converted to its corresponding halide, which is then used to form a Grignard reagent. The subsequent reaction of this Grignard reagent with acrolein, followed by an allylic rearrangement, yields the target (2E,6Z)-nonadien-1-ol.[2][3]

Experimental Protocol: Synthesis of (2E,6Z)-nonadien-1-ol [2][3]

-

Halogenation of (Z)-3-hexen-1-ol: (Z)-3-hexen-1-ol is treated with a halogenating agent, such as thionyl chloride or phosphorus tribromide, in an appropriate solvent (e.g., diethyl ether) under controlled temperature to yield the corresponding (Z)-1-halo-3-hexene.

-

Formation of the Grignard Reagent: The resulting (Z)-1-halo-3-hexene is reacted with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent, (Z)-3-hexenylmagnesium halide.

-

Reaction with Acrolein: The Grignard reagent is then added dropwise to a solution of acrolein in anhydrous diethyl ether at low temperature (e.g., 0 °C).

-

Allylic Rearrangement: The intermediate 1,6-nonadien-3-ol is subjected to an allylic rearrangement to yield (2E,6Z)-nonadien-1-ol. This can be achieved under acidic or thermal conditions.

-

Purification: The final product is purified by fractional distillation under reduced pressure.

Oxidation to Nonadienone

The conversion of nonadienols to nonadienones is a standard oxidation reaction in organic chemistry. Various oxidizing agents can be employed for this transformation.

Experimental Protocol: General Oxidation of 2,6-nonadien-1-ol (B1239279) to 2,6-nonadienone

-

Choice of Oxidant: A suitable oxidizing agent is chosen based on the desired selectivity and reaction conditions. Common choices include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation (oxalyl chloride, DMSO, and a hindered base like triethylamine).

-

Reaction Setup: The 2,6-nonadien-1-ol is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane (B109758) for PCC or PDC, or DMSO for Swern oxidation).

-

Addition of Oxidant: The oxidizing agent is added portion-wise or dropwise to the alcohol solution at a controlled temperature (often 0 °C to room temperature). The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is worked up to remove the oxidant byproducts. For PCC/PDC, this typically involves filtration through a pad of silica (B1680970) gel or celite. For Swern oxidation, an aqueous workup is performed.

-

Purification: The crude 2,6-nonadienone is purified by column chromatography on silica gel or by distillation under reduced pressure.

Physicochemical and Spectral Data

Due to the limited availability of specific data for nonadienone compounds, the following tables summarize representative data for the closely related and well-characterized nonadienal and nonadienol isomers. This information provides a useful reference for the expected properties of the corresponding ketones.

Table 1: Physicochemical Properties of Nonadienal and Nonadienol Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (at 20°C) |

| (2E,6Z)-Nonadienal | 557-48-2 | C₉H₁₄O | 138.21 | 95 (at 18 mmHg) | 0.85 - 0.87 | 1.471 - 1.476 |

| (E,E)-2,6-Nonadienal | 17587-33-6 | C₉H₁₄O | 138.21 | - | - | - |

| (2E,6Z)-Nonadien-1-ol | 28069-72-9 | C₉H₁₆O | 140.22 | 232 | 0.87 | - |

Data sourced from various chemical suppliers and databases.[4][5][6][7]

Table 2: Representative Spectral Data

| Compound | Technique | Key Signals |

| (2E,6Z)-Nonadien-1-ol | ¹³C NMR | δ (ppm) values characteristic of a primary alcohol, and four sp² carbons of the two double bonds. |

| (2E,6Z)-Nonadienal | Mass Spec (EI) | Prominent peaks at m/z 41, 69, 70.[6][8] |

| (E,E)-2,6-Nonadienal | Mass Spec (EI) | Characteristic fragmentation pattern for an unsaturated aldehyde.[5] |

Note: Detailed, publicly available NMR and mass spectra specifically for nonadienone isomers are scarce. The data for the corresponding aldehydes and alcohols serve as a reference for the nonadienyl backbone.[9]

Biological Activities and Potential for Drug Development

While specific biological data for nonadienone compounds is limited, the broader class of dienones has been investigated for various pharmacological activities. These studies provide a framework for predicting the potential therapeutic applications of nonadienones.

Cytotoxic and Antiproliferative Effects

Dienone compounds have demonstrated significant cytotoxic activity against various cancer cell lines.[10] The presence of the dienone moiety is often crucial for this activity, and the antiproliferative effect can be enhanced by the presence of electron-withdrawing groups on any associated aryl rings.[10] An important characteristic of some dienone compounds is their selective cytotoxicity towards tumor cells over non-cancerous cells.[10]

It is plausible that nonadienone compounds could exhibit similar cytotoxic properties. The conjugated dienone system is a Michael acceptor and can potentially react with nucleophilic residues in biological macromolecules, such as proteins and DNA, leading to cellular stress and apoptosis.

Anti-inflammatory Activity

Certain dienone derivatives have been reported to possess anti-inflammatory properties.[10] For example, some dienones have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[10] The proposed mechanism for this activity involves the inhibition of key signaling pathways such as the ERK/JNK and NF-κB pathways.[10] Pentadienone oxime ester derivatives have also been synthesized and shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the TLR4/MAPK/NF-κB signaling pathway.[11]

Antimicrobial Activity

The aldehyde counterparts of nonadienones, (E,Z)-2,6-nonadienal and (E)-2-nonenal, have demonstrated antimicrobial activity against several human and foodborne pathogens, including Bacillus cereus, Escherichia coli O157:H7, Listeria monocytogenes, and Salmonella typhimurium.[12] This suggests that nonadienone compounds may also possess antimicrobial properties worth investigating.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways affected by nonadienone compounds have not been elucidated. However, based on studies of other dienone-containing molecules, several potential mechanisms can be proposed.

The electrophilic nature of the dienone scaffold suggests that these compounds could act as covalent inhibitors, forming adducts with cysteine residues in target proteins. This mode of action could disrupt the function of various enzymes and transcription factors involved in cell survival and proliferation.

As mentioned, a potential anti-inflammatory mechanism for dienones involves the inhibition of the NF-κB signaling pathway.[10] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. Its inhibition can lead to a potent anti-inflammatory response.

The diagram below illustrates a hypothetical workflow for the synthesis and biological evaluation of nonadienone compounds, highlighting the key steps from precursor synthesis to the assessment of their effects on cellular signaling pathways.

Caption: Synthesis and Biological Evaluation Workflow for Nonadienone Compounds.

The following diagram illustrates a potential signaling pathway that could be targeted by bioactive nonadienone compounds, based on the known mechanisms of other dienones.

Caption: Potential Anti-inflammatory Mechanism of Action for Nonadienones.

Conclusion and Future Directions

Nonadienone compounds represent a relatively unexplored area of chemical space with significant potential for the development of new therapeutic agents. While their history is not as rich as that of their aldehyde and alcohol relatives, the established synthetic routes to nonadienols provide a clear path to accessing nonadienones for further study. The known biological activities of the broader dienone class, particularly their cytotoxic and anti-inflammatory effects, strongly suggest that nonadienones are promising candidates for drug discovery programs.

Future research should focus on the systematic synthesis and biological evaluation of a library of nonadienone isomers and derivatives. Key areas of investigation should include:

-

Comprehensive Biological Screening: Evaluating the cytotoxic, anti-inflammatory, antimicrobial, and other biological activities of synthesized nonadienones.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by active compounds.

-

Structure-Activity Relationship (SAR) Studies: Identifying the key structural features of nonadienones that contribute to their biological activity to guide the design of more potent and selective analogs.

-

In vivo Efficacy and Safety: Assessing the therapeutic potential and toxicological profile of lead compounds in preclinical animal models.

By systematically exploring this enigmatic class of compounds, the scientific community may uncover novel therapeutic agents with the potential to address unmet medical needs in oncology, inflammatory diseases, and beyond.

References

- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 2. Page loading... [guidechem.com]

- 3. ScenTree - (2E,6Z)-Nonadienol (CAS N° 28069-72-9) [scentree.co]

- 4. rsc.org [rsc.org]

- 5. 2,6-Nonadienal, (E,E)- [webbook.nist.gov]

- 6. massbank.eu [massbank.eu]

- 7. trans,cis-2,6-Nonadien-1-ol [webbook.nist.gov]

- 8. 2,6-Nonadienal | C9H14O | CID 11196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. TRANS,CIS-2,6-NONADIEN-1-OL(28069-72-9) 13C NMR [m.chemicalbook.com]

- 10. Dienone Compounds: Targets and Pharmacological Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Nona-1,4-dien-3-one molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nona-1,4-dien-3-one, a dienone of interest in organic synthesis and potentially in pharmacological research. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide presents its fundamental molecular properties, a generalized synthetic protocol, and an overview of the known biological activities of the broader class of dienones.

Core Molecular Attributes

This compound is an acyclic ketone with two carbon-carbon double bonds. Its systematic name indicates a nine-carbon chain with a ketone at the third position and double bonds starting at the first and fourth positions.

| Property | Value |

| Molecular Formula | C₉H₁₄O |

| Molecular Weight | 138.21 g/mol |

| Canonical SMILES | CCCCC=CC(=O)C=C |

| InChI Key | InChI=1S/C9H14O/c1-3-5-6-7-8-9(10)4-2/h3,5,7H,2,4,6,8H2,1H3 |

General Experimental Protocols: Synthesis of a Dienone

While a specific, validated synthesis for this compound is not readily found in the literature, a plausible and general approach for the synthesis of α,β,γ,δ-unsaturated ketones can be proposed based on established organic chemistry principles. One common method involves an aldol (B89426) condensation followed by dehydration.

A Generalized Two-Step Synthesis Protocol:

-

Step 1: Aldol Condensation. An enolate is formed from a ketone, which then reacts with an α,β-unsaturated aldehyde. For the synthesis of this compound, one could hypothetically react the enolate of 2-hexanone (B1666271) with propenal.

-

Reaction: The enolate of 2-hexanone is generated using a suitable base, such as lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C).

-

Addition: Propenal is then added to the reaction mixture, leading to the formation of a β-hydroxy ketone.

-

-

Step 2: Dehydration. The resulting β-hydroxy ketone is then dehydrated to form the conjugated dienone.

-

Reaction: This can often be achieved by heating the β-hydroxy ketone in the presence of an acid or base catalyst. For example, refluxing in the presence of a catalytic amount of p-toluenesulfonic acid in a solvent that allows for the removal of water (e.g., benzene (B151609) or toluene (B28343) with a Dean-Stark apparatus) would be a common approach.

-

Purification: The final product would typically be purified using column chromatography on silica (B1680970) gel with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).

Potential Biological Significance of Dienones

The dienone structural motif is present in a variety of biologically active molecules. While the specific activity of this compound is not documented, the broader class of dienone-containing compounds has been the subject of significant research.

Dienones, particularly those with a 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore, have been extensively studied for their biological responses.[1][2] A common characteristic of these compounds is their ability to target the ubiquitin-proteasome system (UPS), which is crucial for the viability of cancer cells.[1][2]

Other reported biological activities for various dienone compounds include:

-

Antiparasitic Activity , with some dienones showing activity against the malaria parasite Plasmodium falciparum.[1]

It is important to note that these activities are for the general class of dienones and have not been specifically demonstrated for this compound.

Visualizing a General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of an α,β,γ,δ-unsaturated ketone, as described in the experimental protocol section.

References

Potential Research Areas for Nona-1,4-dien-3-one: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nona-1,4-dien-3-one, a simple linear dienone, represents an unexplored molecule with significant potential for investigation in drug discovery. While direct research on this specific compound is limited, its core structure as an α,β-unsaturated ketone suggests a range of possible biological activities. This technical guide outlines promising research avenues for this compound, drawing parallels from the broader class of dienone-containing compounds. This document provides a foundational framework for its synthesis, biological evaluation, and potential therapeutic applications, with a focus on anticancer and anti-inflammatory properties. Detailed experimental protocols and proposed signaling pathways are presented to facilitate further investigation.

Introduction: The Untapped Potential of a Simple Dienone

The α,β-unsaturated ketone moiety is a well-established pharmacophore present in numerous biologically active natural products and synthetic compounds. This functional group is known to be a Michael acceptor, capable of reacting with nucleophilic residues in biological macromolecules, thereby modulating their function. This compound, with its linear nine-carbon chain and conjugated double bonds, offers a simple yet compelling scaffold for chemical and biological exploration. Its structural simplicity allows for straightforward synthetic modifications, enabling the generation of a focused library of analogues for structure-activity relationship (SAR) studies.

This guide explores the potential of this compound in two primary research areas: oncology and inflammation. The rationale for these areas is based on the known activities of other dienone-containing molecules, which have demonstrated potent cytotoxic effects against cancer cells and the ability to modulate key inflammatory pathways.

Synthesis of this compound and its Analogs

The synthesis of this compound can be readily achieved through established organic chemistry methodologies. The Claisen-Schmidt condensation is a particularly attractive approach due to its simplicity and efficiency in forming α,β-unsaturated ketones.

Proposed Synthetic Route: Claisen-Schmidt Condensation

A plausible and efficient synthesis of this compound involves the base-catalyzed condensation of propenal with 2-hexanone (B1666271).

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol: Claisen-Schmidt Condensation

This protocol is adapted from established procedures for similar condensations.[1][2][3][4]

Materials:

-

Propenal

-

2-Hexanone

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol (95%)

-

Deionized water

-

Dichloromethane (B109758) (for extraction)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) (for chromatography)

Procedure:

-

In a round-bottom flask, dissolve 2-hexanone (1 equivalent) in 95% ethanol.

-

Add an aqueous solution of sodium hydroxide (2 equivalents in water) to the flask.

-

Cool the mixture to 0-5°C in an ice bath.

-

Slowly add propenal (1.1 equivalents) dropwise to the stirred mixture.

-

Maintain the temperature at 0-5°C and continue stirring for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Table 1: Summary of Reagents for Synthesis

| Reagent | Molar Ratio | Purpose |

| 2-Hexanone | 1 | Ketone reactant |

| Propenal | 1.1 | Aldehyde reactant |

| Sodium Hydroxide | 2 | Base catalyst |

| Ethanol/Water | - | Solvent |

Potential Research Area 1: Anticancer Activity

Many dienone-containing compounds exhibit significant cytotoxicity against various cancer cell lines. A primary mechanism of action for some of these compounds is the inhibition of the ubiquitin-proteasome system (UPS).[5] The UPS is a critical cellular machinery responsible for protein degradation, and its inhibition leads to the accumulation of misfolded and regulatory proteins, ultimately inducing apoptosis in cancer cells.

Proposed Signaling Pathway: UPS Inhibition and Downstream Effects

This compound, as a Michael acceptor, could potentially interact with cysteine residues in the active sites of deubiquitinating enzymes (DUBs) or other components of the proteasome, leading to UPS inhibition. This would result in the accumulation of polyubiquitinated proteins and the stabilization of tumor suppressor proteins like p53. Furthermore, UPS inhibition is known to activate the NF-κB signaling pathway, which plays a complex role in cancer cell survival and proliferation.

Diagram of the Proposed UPS Inhibition Pathway:

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Protocol: Proteasome Activity Assay

This protocol is designed to assess the inhibitory effect of this compound on proteasome activity in cancer cell lysates.[6][7][8]

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

This compound

-

Proteasome inhibitor (e.g., MG132) as a positive control

-

Proteasome lysis buffer (50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl2, 1 mM DTT, 0.5 mM EDTA)

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

-

96-well black plates

-

Fluorometer

Procedure:

-

Culture cancer cells to 80-90% confluency.

-

Harvest cells and lyse them in proteasome lysis buffer on ice.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

In a 96-well black plate, add 50 µg of cell lysate per well.

-

Add varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (MG132).

-

Incubate the plate at 37°C for 1 hour.

-

Add the fluorogenic proteasome substrate to each well.

-

Immediately measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every 5 minutes for 60 minutes.

-

Calculate the rate of substrate cleavage and determine the IC50 value for this compound.

Table 2: Quantitative Data for Proteasome Inhibition Assay

| Compound | Concentration (µM) | Proteasome Activity (% of Control) |

| Vehicle (DMSO) | - | 100 |

| This compound | 0.1 | (Experimental Data) |

| 1 | (Experimental Data) | |

| 10 | (Experimental Data) | |

| 100 | (Experimental Data) | |

| MG132 (Positive Control) | 10 | (Experimental Data) |

Potential Research Area 2: Anti-inflammatory Activity

The NF-κB signaling pathway is a central regulator of inflammation.[9][10][11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated, ubiquitinated, and degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. By inhibiting the proteasome, this compound could prevent IκB degradation and thereby suppress NF-κB activation and the subsequent inflammatory response.

Proposed Signaling Pathway: Modulation of NF-κB

Diagram of the Proposed NF-κB Modulation Pathway:

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Experimental Protocol: NF-κB Reporter Assay

This assay measures the effect of this compound on NF-κB transcriptional activity.

Materials:

-

Cell line stably transfected with an NF-κB reporter construct (e.g., HEK293-NF-κB-luc)

-

This compound

-

TNF-α (or other NF-κB activator)

-

Luciferase assay reagent

-

96-well white plates

-

Luminometer

Procedure:

-

Seed the HEK293-NF-κB-luc cells in a 96-well white plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to activate the NF-κB pathway.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to cell viability (e.g., using an MTS or CellTiter-Glo assay).

-

Calculate the percentage of NF-κB inhibition for each concentration of this compound.

Table 3: Quantitative Data for NF-κB Reporter Assay

| Treatment | Concentration | Luciferase Activity (RLU) | NF-κB Inhibition (%) |

| Untreated Control | - | (Experimental Data) | 0 |

| TNF-α alone | 10 ng/mL | (Experimental Data) | - |

| This compound + TNF-α | 0.1 µM | (Experimental Data) | (Calculated Data) |

| 1 µM | (Experimental Data) | (Calculated Data) | |

| 10 µM | (Experimental Data) | (Calculated Data) | |

| 100 µM | (Experimental Data) | (Calculated Data) |

Conclusion and Future Directions

This compound presents a compelling starting point for a drug discovery program. Its straightforward synthesis and the known biological activities of the dienone pharmacophore suggest a high probability of identifying novel bioactive compounds. The proposed research areas in oncology and inflammation provide a clear path for initial investigations.

Future research should focus on:

-

Synthesis of an analogue library: Modifications to the alkyl chain length and substitution patterns can be explored to optimize potency and selectivity.

-

In vivo studies: Promising compounds should be evaluated in animal models of cancer and inflammation to assess their efficacy and safety.

-

Target identification: Advanced proteomics and chemical biology approaches can be employed to identify the specific cellular targets of this compound and its active analogues.

This technical guide provides a comprehensive framework for initiating research into the therapeutic potential of this compound. The detailed protocols and proposed mechanisms offer a solid foundation for researchers to build upon and unlock the full potential of this unexplored chemical entity.

References

- 1. Claisen-Schmidt Condensation [cs.gordon.edu]

- 2. scribd.com [scribd.com]

- 3. nevolab.de [nevolab.de]

- 4. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. med.fsu.edu [med.fsu.edu]

- 7. Identification of an inhibitor of the ubiquitin–proteasome system that induces accumulation of polyubiquitinated proteins in the absence of blocking o ... - MedChemComm (RSC Publishing) DOI:10.1039/C3MD00386H [pubs.rsc.org]

- 8. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Nona-1,4-dien-3-one from Nonanal

Abstract

This document provides a detailed two-step synthetic protocol for the preparation of nona-1,4-dien-3-one from nonanal (B32974). The synthesis involves an initial base-catalyzed Claisen-Schmidt condensation of nonanal with acetone (B3395972) to yield (E)-undec-3-en-2-one, followed by a Wittig olefination to introduce a terminal double bond, affording the target compound, this compound. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a conjugated dienone, a structural motif present in various natural products and biologically active molecules. The synthesis of such compounds is of interest for the development of new chemical entities. The described two-step pathway provides a reliable method for the preparation of this target molecule from readily available starting materials. The first step, a Claisen-Schmidt condensation, is a variation of the aldol (B89426) condensation between an aldehyde and a ketone.[1] The subsequent Wittig reaction is a widely used and effective method for converting ketones into alkenes, including the formation of dienes from α,β-unsaturated ketones.[2][3]

Overall Synthetic Scheme

The synthesis of this compound from nonanal is achieved in two sequential steps:

-

Step 1: Claisen-Schmidt Condensation - Reaction of nonanal with acetone in the presence of a base to form (E)-undec-3-en-2-one.

-

Step 2: Wittig Reaction - Olefination of (E)-undec-3-en-2-one with a methylenetriphenylphosphorane (B3051586) ylide to yield this compound.

Caption: Overall two-step synthesis of this compound from nonanal.

Experimental Protocols

Step 1: Synthesis of (E)-Undec-3-en-2-one via Claisen-Schmidt Condensation

This protocol is adapted from established procedures for the Claisen-Schmidt condensation of aldehydes with acetone.

Materials:

-

Nonanal (1.0 eq)

-

Acetone (1.5 eq)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol (95%)

-

Deionized water

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve nonanal (1.0 eq) and acetone (1.5 eq) in 95% ethanol.

-

In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

-

Slowly add the NaOH solution to the stirred solution of nonanal and acetone at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, neutralize the mixture with dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford pure (E)-undec-3-en-2-one.

Quantitative Data (Representative):

| Parameter | Value | Reference |

| Yield | 75-85% | Adapted from similar reactions |

| Reaction Time | 4-6 hours | Adapted from similar reactions |

| Temperature | Room Temperature | Adapted from similar reactions |

Step 2: Synthesis of this compound via Wittig Reaction

This protocol is based on the successful methylenation of aliphatic α,β-unsaturated ketones.[2]

Materials:

-

(E)-Undec-3-en-2-one (1.0 eq)

-

Methyltriphenylphosphonium (B96628) bromide (1.2 eq)

-

Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask or oven-dried round-bottom flask with a septum

-

Magnetic stirrer and stir bar

-

Syringes

-

Rotary evaporator

Procedure:

-

To a Schlenk flask containing a magnetic stir bar, add methyltriphenylphosphonium bromide (1.2 eq) and suspend it in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) to the suspension. The formation of the orange-colored ylide should be observed.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

In a separate flask, dissolve (E)-undec-3-en-2-one (1.0 eq) in anhydrous THF.

-

Slowly add the solution of the enone to the ylide solution at room temperature via syringe.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

The crude product, which contains triphenylphosphine (B44618) oxide as a byproduct, is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Quantitative Data (Representative):

| Parameter | Value | Reference |

| Yield | ~97% | [2] |

| Reaction Time | 2-4 hours | [2] |

| Temperature | Room Temperature | [2] |

Reaction Mechanisms

Claisen-Schmidt Condensation Mechanism

Caption: Mechanism of the Claisen-Schmidt condensation.

Wittig Reaction Mechanism

Caption: Mechanism of the Wittig reaction.

References

Application Notes and Protocols: Nona-1,4-dien-3-one as a Michael Acceptor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of nona-1,4-dien-3-one and analogous acyclic dienones as Michael acceptors. Due to the limited availability of specific literature on this compound, the protocols and data presented herein are based on well-established principles of Michael additions to analogous α,β,γ,δ-unsaturated ketone systems. These notes offer a foundational guide for researchers looking to employ this class of compounds in their synthetic endeavors.

Introduction to this compound as a Michael Acceptor

This compound is an α,β,γ,δ-unsaturated ketone, a class of compounds that serve as versatile Michael acceptors in organic synthesis. The conjugated system in these dienones presents two potential electrophilic sites for nucleophilic attack: the carbonyl carbon (C3) and the β-carbon (C5). So-called "soft" nucleophiles preferentially undergo a 1,4-conjugate addition (Michael addition) to the β-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. This reaction is a powerful tool for constructing complex molecular architectures.[1][2] The resulting enolate intermediate can be subsequently protonated or trapped with other electrophiles, further enhancing the synthetic utility of this methodology.

The general mechanism for a Michael addition to a dienone is depicted below.

References

Application Notes and Protocols for the Synthesis of Nona-1,4-dien-3-one via Aldol Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reaction Principle

The synthesis of Nona-1,4-dien-3-one can be achieved through a crossed aldol (B89426) condensation between propenal (acrolein) and 2-hexanone (B1666271). In this reaction, the enolate of 2-hexanone acts as a nucleophile, attacking the electrophilic carbonyl carbon of propenal. The resulting β-hydroxy ketone readily undergoes dehydration under basic conditions to yield the conjugated this compound. The overall reaction is illustrated below:

Figure 1: Proposed Synthesis of this compound

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound. Researchers should optimize reaction conditions based on their specific laboratory setup and desired outcomes.

Materials:

-

Propenal (Acrolein)

-

2-Hexanone

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol (B145695) (95%)

-

Diethyl ether

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (1.2 g, 30 mmol) in a mixture of water (15 mL) and ethanol (10 mL). Cool the solution to 10-15°C in an ice bath.

-

Addition of Ketone: To the cooled basic solution, add 2-hexanone (2.0 g, 20 mmol) dropwise with vigorous stirring.

-

Addition of Aldehyde: Slowly add propenal (1.12 g, 20 mmol) to the reaction mixture, ensuring the temperature does not exceed 20°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding 20 mL of cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Washing: Wash the combined organic layers with water (2 x 20 mL) and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to obtain pure this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of this compound. These values are based on typical yields for similar aldol condensation reactions and the calculated molecular properties of the product.

| Parameter | Value |

| Reactants | |

| Propenal (Acrolein) | 1.12 g (20 mmol) |

| 2-Hexanone | 2.0 g (20 mmol) |

| Product | |

| Theoretical Yield | 2.76 g |

| Actual Yield | 1.93 g (Hypothetical) |

| Percent Yield | 70% (Hypothetical) |

| Physical Properties | |

| Molecular Formula | C₉H₁₄O |

| Molecular Weight | 138.21 g/mol |

| Appearance | Pale yellow oil (Expected) |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) δ | Expected peaks for vinyl and alkyl protons |

| ¹³C NMR (CDCl₃, 100 MHz) δ | Expected peaks for carbonyl, vinyl, and alkyl carbons |

| IR (neat) ν | ~1660 cm⁻¹ (C=O), ~1620 cm⁻¹ (C=C) |

| Mass Spec (EI) m/z | 138 [M]⁺ |

Visualizations

Mechanism of Aldol Condensation

The following diagram illustrates the base-catalyzed aldol condensation mechanism for the formation of this compound.

Caption: Mechanism of the base-catalyzed aldol condensation.

Experimental Workflow

The logical flow of the experimental procedure is outlined below.

Caption: Experimental workflow for this compound synthesis.

Safety Precautions

-

Propenal (acrolein) is highly toxic, flammable, and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

-

Organic solvents are flammable. Work away from open flames and sources of ignition.

Conclusion

The described protocol provides a robust starting point for the synthesis of this compound via a base-catalyzed aldol condensation. The reaction is expected to proceed with a reasonable yield, and the product can be purified using standard chromatographic techniques. Researchers are encouraged to optimize the reaction conditions to suit their specific needs. The successful synthesis and characterization of this dienone will be valuable for further studies in medicinal chemistry and materials science.

References

Nona-1,4-dien-3-one: Applications in Pharmaceutical Synthesis - A Review of Available Information

General Applications of Vinyl Ketones in Synthesis